molecular formula C12H19Cl2N3O2S B2693098 3-[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one;hydrochloride CAS No. 2418669-01-7

3-[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one;hydrochloride

Cat. No.: B2693098
CAS No.: 2418669-01-7
M. Wt: 340.26
InChI Key: UCUCOTIKSYHNOM-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives have been observed to undergo various chemical reactions, but the specific reactions would depend on the substituents present in the molecule .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Spectroscopic Identification and Derivatization

A study by Nycz et al. (2016) highlights the use of spectroscopic studies for the identification and derivatization of selected cathinones, which are structurally related to the compound . This research demonstrates the utility of techniques such as GC-MS, IR, NMR, and single crystal X-ray diffraction for examining the properties of novel hydrochloride salts of cathinones, suggesting similar methodologies could be applied for the characterization and modification of related compounds including the one of interest (Nycz, Paździorek, Małecki, & Szala, 2016).

Microwave-Assisted Synthesis

Faty, Youssef, & Youssef (2011) discuss microwave-assisted synthesis and unusual coupling reactions involving novel pyrido[3,2-f][1,4]thiazepines. This approach significantly improves the efficiency of synthesizing complex heterocyclic compounds, which could be relevant for synthesizing derivatives of the target compound for potential research applications (Faty, Youssef, & Youssef, 2011).

Enantioselective Synthesis

Calvez, Chiaroni, & Langlois (1998) provide insights into the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate. This study illustrates techniques for achieving enantioselectivity in the synthesis of complex nitrogen-containing heterocycles, which could be applicable to the synthesis of enantiomerically pure forms of compounds similar to the one (Calvez, Chiaroni, & Langlois, 1998).

Synthesis of Methoxylated Pyrrolin-2-ones

Ghelfi et al. (2003) describe the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. This research underlines the potential for chemical transformations involving methoxy and chloro groups on pyrrolidine derivatives, which may offer pathways for the modification of the compound for research purposes (Ghelfi et al., 2003).

Molecular Interaction Studies

Shim et al. (2002) explore the molecular interaction of a compound with the CB1 cannabinoid receptor, utilizing AM1 molecular orbital method for conformational analysis. Such studies are crucial for understanding the biological activity of complex molecules and could be relevant for assessing the interaction of structurally related compounds with biological targets (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Mechanism of Action

Future Directions

Thiazole derivatives continue to be an area of active research due to their wide range of biological activities. Future research may focus on the design and development of different thiazole derivatives with improved potency and lesser side effects .

Properties

IUPAC Name

3-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2S.ClH/c1-18-12-11(13)9(19-15-12)8-14-5-4-10(17)16-6-2-3-7-16;/h14H,2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUCOTIKSYHNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1Cl)CNCCC(=O)N2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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